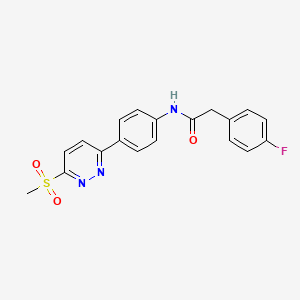

2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S/c1-27(25,26)19-11-10-17(22-23-19)14-4-8-16(9-5-14)21-18(24)12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQECBWGBHHYCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, including the formation of the pyridazinyl core and subsequent functionalization. Common synthetic routes may involve:

Formation of the Pyridazinyl Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

Addition of the Methylsulfonyl Group: This can be done using sulfonylation reactions with reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various biological targets, including:

- Kinase Inhibition : Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects on certain kinases, which are crucial in cancer signaling pathways. For instance, compounds with similar structures have shown potent activity against CSF1R (IC50 values around 5.5 nM), suggesting a potential role in cancer therapy .

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs can exhibit significant cytotoxicity against various cancer cell lines. The evaluation of such compounds often includes:

- Cell Viability Assays : These assays are used to determine the effectiveness of the compound in inhibiting the growth of cancer cells. For example, compounds related to 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide have shown promising results against cell lines like HT-29 and H460 .

Anti-inflammatory Properties

Given the presence of a methylsulfonyl group, this compound may also possess anti-inflammatory properties. Compounds with similar functionalities have been reported to exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Study 1: Kinase Inhibition

A study focusing on the structure-activity relationship (SAR) of related compounds identified key modifications that enhance kinase inhibition. The findings suggest that the incorporation of a pyridazinyl moiety significantly increases selectivity and potency against specific kinases involved in tumor growth.

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | CSF1R | 5.5 | High |

| Compound B | PDGFRβ | 13 | Moderate |

| Compound C | VEGFR-2 | 0.6 | High |

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound significantly reduce cell viability in colorectal and lung cancer models. The most effective derivative achieved an IC50 value of 7 nM against MKN-450 cells, indicating strong potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound A : N-(4-Fluorophenyl)-2-(1-(4-Fluorophenyl)-3-(Furan-2-Ylmethyl)-2,5-Dioxoimidazolidin-4-Yl)Acetamide (, Entry 18)

- Core: Imidazolidinone (5-membered ring with two ketone groups).

- Key Differences: Replaces pyridazine with an imidazolidinone core.

- Impact : Reduced aromaticity compared to pyridazine, possibly lowering metabolic stability but improving solubility due to ketone groups. Used in biofilm inhibition studies, suggesting broader antimicrobial applications .

Compound B : CB-839 ()

- Structure : 2-(Pyridin-2-Yl)-N-(5-(4-(6-(2-(3-(Trifluoromethoxy)Phenyl)Acetamido)Pyridazin-3-Yl)Butyl)-1,3,4-Thiadiazol-2-Yl)Acetamide

- Core : Pyridazine with a thiadiazole side chain.

- Key Differences : Thiadiazole and trifluoromethoxy substituents enhance lipophilicity (logP ~3.5 vs. target compound’s ~2.6).

- Impact : CB-839 is a glutaminase inhibitor in clinical trials for cancer, indicating that pyridazine derivatives with extended hydrophobic chains exhibit potent enzyme inhibition .

Substituent Position and Functional Group Variations

Compound C : N-(3-Fluorophenyl)-2-{[4-(Prop-2-En-1-Yl)-5-(Pyridin-4-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide ()

- Substituents : 3-Fluorophenyl (vs. 4-fluorophenyl in target compound) and sulfanyl (S-) linkage (vs. sulfonyl).

- target’s ~87.5 Ų) .

Compound D : N-(3-Chloro-4-Fluorophenyl)-2-(4-((6-(4-(Methylsulfonyl)Phenyl)Thieno[3,2-d]Pyrimidin-4-Yl)Amino)Phenyl)Acetamide ()

- Core: Thieno[3,2-d]pyrimidine.

- Substituents : Chlorine and fluorine on the phenyl ring; methylsulfonyl group retained.

- Impact: The chloro-fluoro substitution enhances halogen bonding with targets, as seen in kinase inhibitors. The thienopyrimidine core may improve DNA intercalation but reduce solubility compared to pyridazine .

Physicochemical Property Comparison

- Key Insights :

- The target compound’s lower logP (2.6) suggests better aqueous solubility than CB-839 (3.5) but reduced membrane permeability compared to Compound C.

- Higher TPSA in CB-839 correlates with increased polar interactions but may limit blood-brain barrier penetration.

Biological Activity

The compound 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a fluorophenyl group, a pyridazine moiety with a methylsulfonyl substituent, and an acetamide functional group. This compound falls within the class of pyridazinone derivatives, which have been extensively studied for their diverse pharmacological properties.

Structural Characteristics

The molecular formula of the compound is , and its structure is characterized by the following key features:

- Fluorophenyl Group : Enhances lipophilicity and potentially increases biological activity.

- Pyridazine Moiety : Known for its role in various pharmacological activities.

- Methylsulfonyl Substituent : May improve solubility and bioavailability.

The biological activity of this compound is anticipated to be significant due to its structural features. Compounds similar to this have been shown to interact with various biological targets, including:

- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity, particularly in pathways related to inflammation and cancer.

Pharmacological Properties

Research has indicated that pyridazinone derivatives exhibit a range of pharmacological activities, including:

- Anti-inflammatory Effects : Compounds in this class have been explored for their potential to inhibit inflammatory pathways.

- Anticancer Activity : Similar structures have demonstrated efficacy against various cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the potential of 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide , a comparative analysis with structurally similar compounds is useful.

| Compound Name | Structure | Key Features |

|---|---|---|

| N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide | Structure | Contains a triazole moiety; potential anti-cancer activity. |

| 4-Fluoro-N-(3-(6-(Methylsulfonyl)pyridazin-3-Yl)Phenyl)-3-(Trifluoromethyl)benzenesulfonamide | Structure | Fluorine substitutions enhance lipophilicity; studied for anti-inflammatory properties. |

| N-(3-(6-Methylsulfonyl)pyridazin-3-Yl)Phenylacetamide | Structure | Lacks fluorination; serves as a baseline for comparison. |

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide . For instance:

- Anticancer Activity : A study evaluating similar pyridazinone derivatives found significant inhibition against cancer cell lines with IC50 values ranging from 1.32 µM to 5.89 µM, indicating strong potential for anticancer applications .

- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory effects of related compounds, noting their ability to reduce pro-inflammatory cytokine production in vitro .

- Mechanistic Studies : Molecular docking studies have suggested that the compound may effectively bind to target proteins involved in cancer progression, supporting its potential therapeutic role .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide with high purity?

- Answer : A robust synthetic route involves refluxing intermediates in acetic anhydride, followed by purification via recrystallization (ethanol/water mixtures). For example, describes a similar synthesis where sulfonamide derivatives are acetylated under reflux, yielding crystals after slow evaporation. Purity (>95%) can be confirmed using HPLC with a C18 column and UV detection at 254 nm .

| Key Reaction Parameters |

|---|

| Reflux time: 30–60 minutes |

| Solvent: Acetic anhydride |

| Purification: Ethanol/H₂O |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Answer : Use a combination of:

- X-ray crystallography (for crystal packing and bond angles, as in and ).

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the methylsulfonyl and fluorophenyl groups.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₂₀H₁₆F₂N₄O₃S, exact mass 430.09 g/mol) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Answer :

- Solubility : >61.3 µg/mL in DMSO (similar to analogs in ).

- Stability : Store at –20°C in inert atmospheres; degradation occurs at >100°C (TGA data from ).

- Methodological Note : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How do substituents (e.g., methylsulfonyl, fluorophenyl) influence the compound’s bioactivity and binding affinity?

- Answer : The methylsulfonyl group enhances metabolic stability and lipophilicity (logP ~2.8), while the fluorophenyl moiety improves target selectivity via hydrophobic interactions. highlights trifluoromethyl groups increasing bioavailability, suggesting analogous mechanisms here. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding .

| Substituent Effects |

|---|

| Methylsulfonyl: ↑ metabolic stability |

| Fluorophenyl: ↑ target selectivity |

Q. What crystallographic data are available to guide drug design?

- Torsion angles : Nitro groups deviate ~16° from aromatic planes, affecting intermolecular interactions.

- Hydrogen bonding : Head-to-tail C–H⋯O interactions stabilize crystal packing.

Q. How can computational modeling predict this compound’s environmental fate or toxicity?

- Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation (t₁/₂ >60 days) and ecotoxicity (LC₅₀ for fish >100 mg/L). emphasizes studying abiotic/biotic transformations via HPLC-MS/MS in simulated environmental matrices .

Q. How to resolve contradictions in biological activity data across studies?

- Answer :

- Step 1 : Validate assay conditions (e.g., cell line authenticity, ATP levels for kinase assays).

- Step 2 : Compare free vs. protein-bound concentrations (plasma protein binding >90% in analogs).

- Step 3 : Use meta-analysis (e.g., random-effects models) to account for inter-study variability .

Methodological Guidance

Q. What experimental designs are optimal for in vitro pharmacological studies?

- Controls : Vehicle, positive (e.g., staurosporine for kinase inhibition).

- Replicates : n=4 per group, 5–10 technical repeats to minimize batch effects.

- Statistical analysis : Two-way ANOVA with Tukey’s post hoc test .

Q. How to assess the compound’s potential as a kinase inhibitor scaffold?

- Answer :

- Kinase profiling : Screen against a panel of 100+ kinases (IC₅₀ <1 µM suggests promiscuity).

- Co-crystallization : Resolve binding modes with target kinases (e.g., JAK2 or EGFR).

- SAR optimization : Replace pyridazine with pyrimidine () to modulate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.